5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a chemical compound that belongs to the class of sulfonamide derivatives. It features a bromine atom and an isopropylamino group, which contribute to its unique properties and potential applications in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 401.276 g/mol. It is recognized for its biological activity, particularly in the context of cancer research.
This compound is often synthesized for research purposes and may be available through chemical suppliers or specialized laboratories. Its structural information can be found in databases such as PubChem and ChemSpider, which provide detailed chemical data and synthesis references.
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is classified as a sulfonamide and a furan derivative. These classifications indicate its potential use in pharmaceutical applications, particularly as an antimicrobial or anticancer agent.
The synthesis of 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or acetonitrile), and the use of catalysts or bases to facilitate reactions. Purification techniques such as recrystallization or chromatography are often employed to isolate the desired product.
The molecular structure of 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can be represented structurally as follows:
The compound can undergo various chemical reactions typical of sulfonamides and amides, including:
Reactions are often conducted in controlled environments, utilizing inert atmospheres to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product identity.
The mechanism of action for 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is primarily associated with its interaction with biological targets, potentially inhibiting specific enzymes or pathways involved in cell proliferation or bacterial growth.
Research indicates that compounds similar to this one may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways. Further studies would be necessary to elucidate the exact mechanisms involved.
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide has potential applications in:
This compound features a furan ring brominated at the C5 position, linked via a carboxamide group to a phenyl ring bearing an isopropylaminosulfonyl moiety. The molecular formula is C₁₄H₁₅BrN₂O₄S, with a molecular weight of 387.25 g/mol. Its canonical SMILES representation is CC(C)NS(=O)(=O)c1ccc(NC(=O)c2oc(Br)cc2)cc1, highlighting three critical pharmacophoric elements:
Structural analysis reveals that the isopropyl group induces steric hindrance, potentially influencing binding selectivity. The sulfonamide’s orientation allows it to act as a hydrogen bond donor/acceptor, a feature exploited in kinase inhibition (e.g., ULK1 inhibitors) [3]. The bromine atom offers a synthetic handle for further derivatization via cross-coupling reactions.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: